Pyridin-4-amine;hydrate
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Overview
Description
Pyridin-4-amine;hydrate: is an organic compound with the chemical formula C₅H₆N₂·H₂O. It is a derivative of pyridine, where an amino group is attached to the fourth carbon atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridin-4-amine can be synthesized through the condensation of 4-chloropyridine with ammonia.
Reduction Reactions: Another method involves the reduction of 4-nitropyridine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Chemistry: Pyridin-4-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, pyridin-4-amine is used to study potassium channels. It acts as a potassium channel blocker, which helps in understanding the function and regulation of these channels in cells .
Medicine: Pyridin-4-amine is used in the treatment of multiple sclerosis. It improves nerve conduction by blocking potassium channels, which enhances the release of neurotransmitters .
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. It is also used as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
Pyridin-4-amine exerts its effects by blocking voltage-gated potassium channels. This action prolongs the duration of action potentials in neurons, leading to increased neurotransmitter release at the neuromuscular junction. The compound binds to the potassium channels and prevents the efflux of potassium ions, thereby enhancing nerve conduction .
Comparison with Similar Compounds
Pyridin-3-amine: Similar to pyridin-4-amine but with the amino group attached to the third carbon atom. It has different reactivity and applications.
Pyridin-2-amine: The amino group is attached to the second carbon atom, leading to different chemical properties and uses.
4-Methylpyridine: A methyl group replaces the amino group, resulting in different chemical behavior and applications.
Uniqueness: Pyridin-4-amine is unique due to its specific position of the amino group, which significantly influences its chemical reactivity and biological activity. Its ability to block potassium channels makes it particularly valuable in medical research and treatment .
Properties
CAS No. |
158868-13-4 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
pyridin-4-amine;hydrate |
InChI |
InChI=1S/C5H6N2.H2O/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H2 |
InChI Key |
KASVQZWALBABKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N.O |
Origin of Product |
United States |
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